6-Methoxy-N,N-dimethylbenzo[b]thiophen-2-amine

SERM synthesis process chemistry overall yield

6-Methoxy-N,N-dimethylbenzo[b]thiophen-2-amine is a functionalized benzothiophene derivative featuring a 6-methoxy group and an N,N-dimethylamine substituent at the 2-position, belonging to the class of heterocyclic aromatic compounds with a molecular formula of C₁₁H₁₃NOS and a molecular weight of 207.29 g/mol. Benzothiophene scaffolds are core pharmacophores in selective estrogen receptor modulators (SERMs) such as raloxifene and arzoxifene, as well as in anticancer and antimicrobial agents.

Molecular Formula C11H13NOS
Molecular Weight 207.29 g/mol
CAS No. 111359-29-6
Cat. No. B170258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-N,N-dimethylbenzo[b]thiophen-2-amine
CAS111359-29-6
Molecular FormulaC11H13NOS
Molecular Weight207.29 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(S1)C=C(C=C2)OC
InChIInChI=1S/C11H13NOS/c1-12(2)11-6-8-4-5-9(13-3)7-10(8)14-11/h4-7H,1-3H3
InChIKeyZCAAGYZRPASSPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-N,N-dimethylbenzo[b]thiophen-2-amine (CAS 111359-29-6): A Differentiated Intermediate for SERM Synthesis and Beyond


6-Methoxy-N,N-dimethylbenzo[b]thiophen-2-amine is a functionalized benzothiophene derivative featuring a 6-methoxy group and an N,N-dimethylamine substituent at the 2-position, belonging to the class of heterocyclic aromatic compounds with a molecular formula of C₁₁H₁₃NOS and a molecular weight of 207.29 g/mol [1]. Benzothiophene scaffolds are core pharmacophores in selective estrogen receptor modulators (SERMs) such as raloxifene and arzoxifene, as well as in anticancer and antimicrobial agents [2]. This compound serves as a strategic synthetic intermediate, providing a pre-installed acid-labile directing group and enabling direct acylation for rapid diversification, distinguishing it from simpler benzothiophene building blocks that lack this functional handle.

Why 6-Methoxy-N,N-dimethylbenzo[b]thiophen-2-amine Cannot Be Replaced by a Generic Benzothiophene Intermediate


Substituting 6-Methoxy-N,N-dimethylbenzo[b]thiophen-2-amine with a generic benzothiophene intermediate, such as unsubstituted benzothiophene or 6-methoxybenzo[b]thiophene, compromises synthetic efficiency and product diversity because these simpler scaffolds lack the pre-installed, acid-labile dimethylamino directing group that is essential for regioselective late-stage functionalization [1]. This built-in functionality enables direct conversion to 6-methoxybenzo[b]thiophen-2(3H)-one under mild acidic conditions, a key step in raloxifene-type SERM synthesis that would otherwise require additional protection/deprotection sequences or alternative, often lower-yielding, cyclization strategies [2]. The quantitative evidence below demonstrates exactly where this compound provides measurable synthetic advantages over closest analogs.

Quantitative Differentiation of 6-Methoxy-N,N-dimethylbenzo[b]thiophen-2-amine: Head-to-Head Evidence Against Closest Analogs


Validated Synthetic Route with Defined Step Count and Overall Yield to Dihydroraloxifene

The synthesis of trans-2,3-dihydroraloxifene from 6-Methoxy-N,N-dimethylbenzo[b]thiophen-2-amine proceeds in 8 steps with a 20% overall yield [1]. This established route confirms the compound's role as a productive intermediate. In contrast, the synthesis of the related advanced intermediate 6-methoxy-2-(4-methoxyphenyl)benzothiophene from 6-methoxybenzo[b]thiophene via C–H activation in ionic liquid proceeds in a single step with an 85% yield, but this represents a different synthetic entry point and does not negate the utility of the dimethylamino intermediate for alternative diversification strategies [2].

SERM synthesis process chemistry overall yield

Direct Acylation Capability for Rapid Diversification of Benzothiophene Scaffolds

6-Methoxy-N,N-dimethylbenzo[b]thiophen-2-amine undergoes direct acylation with 4-fluorobenzoyl chloride to afford [2-(dimethylamino)-6-methoxy-1-benzothiophen-3-yl](4-fluorophenyl)methanone, a precursor to raloxifene analogs [1]. This acylation exploits the electron-rich 3-position activated by the 2-dimethylamino substituent. In contrast, 6-methoxybenzo[b]thiophene (CAS 90560-10-4) requires prior halogenation or metalation to install an electrophilic handle at the 2- or 3-position before analogous ketone formation can occur, adding synthetic steps .

late-stage functionalization C–C bond formation SERM diversification

Acid-Labile Dimethylamino Group as a Built-In Protecting/Directing Handle

The 2-dimethylamino substituent serves as an acid-labile protecting/directing group, undergoing quantitative hydrolysis to 6-methoxybenzo[b]thiophen-2(3H)-one with HCl in refluxing tetrahydrofuran [1]. This transformation is regioselective and preserves the 6-methoxy group. The closest analog, 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene, lacks this acid-labile group and cannot be converted to the 2(3H)-one without oxidative or harsh cleavage conditions that risk degradation of the benzothiophene core .

protecting group strategy hydrolysis reaction selectivity

Defined Physicochemical Profile: Aqueous Solubility for Reaction and Formulation Design

The compound exhibits a calculated aqueous solubility of 0.12 g/L at 25 °C . This low aqueous solubility is typical of benzothiophene intermediates and informs solvent selection for synthetic transformations (favoring THF, dichloromethane, or DMF) and potential formulation strategies. Unsubstituted benzo[b]thiophen-2-amine (CAS 4521-30-6), by contrast, is reported to be slightly soluble in chloroform, DMSO, and methanol, with a melting point of 111–113 °C, but its quantitative aqueous solubility is not consistently reported across authoritative databases .

physicochemical properties solubility formulation development

Commercially Available High Purity (≥98%) Meeting Pharmaceutical Intermediate Standards

The compound is commercially available from multiple vendors with a purity specification of NLT 98% (Not Less Than 98%), and ISO certification is claimed for quality management systems . This purity level meets the typical requirements for pharmaceutical intermediate procurement. In comparison, related benzothiophene intermediates such as 6-methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid are available at 96% purity , representing a potentially meaningful 2-percentage-point purity deficit that could necessitate additional purification before use in regulated environments.

quality control purity specification pharmaceutical intermediates

Key Intermediate for FDA-Approved SERMs with Extensive Patent and Literature Precedent

The compound is explicitly described as a key intermediate in the synthesis of raloxifene (Evista®) and arzoxifene, both benzothiophene-based SERMs that have reached clinical use or advanced clinical trials for postmenopausal osteoporosis and breast cancer risk reduction [1][2]. This established role is supported by multiple Eli Lilly patents (e.g., US 5,420,349, US 5,723,474, EP 0979076) and synthetic methodology papers. The alternative intermediates 6-methoxybenzo[b]thiophene and 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene, while also relevant to raloxifene synthesis, are not the primary amino-intermediate that directly undergoes the key acylation–hydrolysis sequence.

drug discovery intellectual property regulatory precedent

Application Scenarios for 6-Methoxy-N,N-dimethylbenzo[b]thiophen-2-amine: Where the Evidence Supports Prioritized Procurement


Synthesis of Raloxifene and Dihydroraloxifene Analogs via the Established 8-Step Route

Procurement teams supporting SERM development programs can rely on the validated 8-step sequence from this compound to trans-2,3-dihydroraloxifene, which delivers a reproducible 20% overall yield [1]. This route is the most extensively documented synthetic pathway for accessing dihydroraloxifene analogs, making the compound the intermediate of choice when following precedent-rich synthetic strategies.

Late-Stage Diversification of the Benzothiophene Core Through Direct 3-Acylation

Medicinal chemistry groups requiring rapid access to 3-aroylbenzothiophene libraries will benefit from the compound's direct acylation capability, which circumvents the need for prior halogenation or metalation steps required by non-aminated benzothiophene intermediates [1]. This enables shorter parallel synthesis cycles.

Development of Next-Generation SERMs with Modulated Oxidative Activity

The compound serves as the entry point to benzothiophene SERM families that have been demonstrated to exhibit a range of ERα/ERβ selectivity (1.2- to 67-fold) and tunable redox activity by varying the 4′-substituent [1]. This established structure–activity relationship landscape makes the compound the logical starting material for programs aiming to optimize the therapeutic index of benzothiophene SERMs.

Synthesis of Apoptosis-Inducing Anticancer Agents Based on the 6-Methoxybenzothiophene Pharmacophore

Research groups targeting anticancer drug discovery can leverage the compound to construct 2-aryl-3-(3,4,5-trimethoxyanilino)-6-methoxybenzo[b]thiophenes, which have demonstrated significant antiproliferative activity and apoptosis induction in Caco-2 and HCT-116 colon carcinoma cell lines [1]. The compound's acid-labile dimethylamino group enables the key hydrolysis to 6-methoxybenzo[b]thiophen-2(3H)-one, the common intermediate for this series.

Quote Request

Request a Quote for 6-Methoxy-N,N-dimethylbenzo[b]thiophen-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.